molecular formula C23H22ClNO6S B14935118 methyl 2-{2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14935118
M. Wt: 475.9 g/mol
InChI Key: DYXSEINHTDGHHO-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of chromen, benzothiophene, and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, starting with the preparation of the chromen and benzothiophene intermediates. The chromen intermediate can be synthesized through the condensation of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-ol with acetic anhydride under acidic conditions. The benzothiophene intermediate is prepared by cyclization of a suitable precursor in the presence of a strong acid.

The final step involves the coupling of the chromen and benzothiophene intermediates through an amide bond formation. This can be achieved by reacting the chromen intermediate with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chromen and benzothiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups in the chromen and benzothiophene rings can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chloro group in the chromen ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromen derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-{2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 7-methylcoumarin share the chromen ring structure and exhibit similar biological activities.

    Benzothiophene Derivatives: Compounds like benzothiophene-2-carboxylic acid share the benzothiophene ring structure and have similar chemical reactivity.

Uniqueness

Methyl 2-{2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of chromen, benzothiophene, and acetamido groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 2-{2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of chromen derivatives. This compound exhibits significant biological activity, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chromen core : A bicyclic system consisting of a benzene ring fused to a pyrone ring.
  • Chlorine and ethyl substituents : These modifications enhance its biological properties.

Chemical Formula

The molecular formula is C18H20ClN1O5SC_{18}H_{20}ClN_{1}O_{5}S, indicating the presence of various functional groups that contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes, such as those related to bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : The compound potentially intercalates into DNA, disrupting its structure and function.
  • Induction of Apoptosis : In cancer cells, it may activate signaling pathways that lead to programmed cell death.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest its potential use as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has shown promising anticancer activity in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Case Study Findings

A study published in Journal of Medicinal Chemistry reported the following results:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa10Cell cycle arrest at G2/M phase
A54920Inhibition of proliferation

These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies.

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of various precursors under specific conditions. The synthetic routes often aim to optimize yield and purity while exploring derivatives that may enhance biological activity.

Future Directions

Ongoing research is focused on:

  • Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by the compound.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models.
  • Formulation Development : Creating effective delivery systems for therapeutic use.

Properties

Molecular Formula

C23H22ClNO6S

Molecular Weight

475.9 g/mol

IUPAC Name

methyl 2-[[2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H22ClNO6S/c1-3-12-8-20(27)31-16-10-17(15(24)9-14(12)16)30-11-19(26)25-22-21(23(28)29-2)13-6-4-5-7-18(13)32-22/h8-10H,3-7,11H2,1-2H3,(H,25,26)

InChI Key

DYXSEINHTDGHHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC

Origin of Product

United States

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